ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
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Overview
Description
Ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant applications in medicinal chemistry due to its structural rigidity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of photoredox catalysis and blue LED irradiation can be adapted for larger-scale reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with specific molecular targets. The bicyclic structure allows for a high degree of specificity in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different chemical properties.
Cyclopropylamines: Compounds with a cyclopropane ring and an amine group, used in various chemical syntheses.
Uniqueness
Ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl (E)-3-(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19NO2/c1-2-19-14(18)8-9-16-11-17-10-13(16)15(16)12-6-4-3-5-7-12/h3-9,13,15,17H,2,10-11H2,1H3/b9-8+ |
InChI Key |
FCDLGVPDIHZPNV-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CNCC1C2C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=CC12CNCC1C2C3=CC=CC=C3 |
Origin of Product |
United States |
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